
7-Chloro-3-iodo-8-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-3-iodo-8-methylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer activities
Vorbereitungsmethoden
The synthesis of 7-Chloro-3-iodo-8-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of a halogenated precursor with an appropriate nucleophile occurs . For instance, the reaction of 2-bromo-8-methylquinoline with sodium iodide in the presence of a copper catalyst can yield 3-iodo-8-methylquinoline, which can then be chlorinated to obtain the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency .
Analyse Chemischer Reaktionen
7-Chloro-3-iodo-8-methylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives.
Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds or other complex structures.
Wissenschaftliche Forschungsanwendungen
7-Chloro-3-iodo-8-methylquinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial, antimalarial, and anticancer activities.
Biological Studies: The compound is used in studies to understand the mechanisms of action of quinoline derivatives and their interactions with biological targets.
Industrial Applications: Quinoline derivatives, including this compound, are used in the synthesis of dyes, catalysts, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Chloro-3-iodo-8-methylquinoline involves its interaction with DNA and enzymes involved in DNA replication. The compound can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial cell death . Additionally, the presence of chlorine and iodine atoms can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
7-Chloro-3-iodo-8-methylquinoline can be compared with other quinoline derivatives, such as:
7-Chloro-8-methylquinoline: Lacks the iodine atom, which may result in different biological activities and chemical reactivity.
3-Iodo-8-methylquinoline: Lacks the chlorine atom, which can affect its antimicrobial and antimalarial properties.
7-Chloro-3-bromo-8-methylquinoline: The bromine atom can be more reactive in certain coupling reactions compared to iodine.
The unique combination of chlorine and iodine atoms in this compound makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H7ClIN |
|---|---|
Molekulargewicht |
303.52 g/mol |
IUPAC-Name |
7-chloro-3-iodo-8-methylquinoline |
InChI |
InChI=1S/C10H7ClIN/c1-6-9(11)3-2-7-4-8(12)5-13-10(6)7/h2-5H,1H3 |
InChI-Schlüssel |
KHWQPJRSTIOGAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=CC(=CN=C12)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


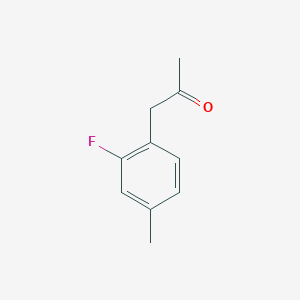
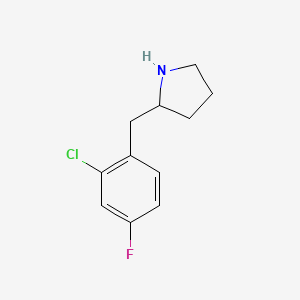

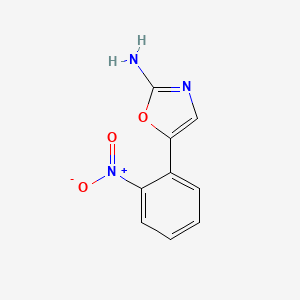
![N'-[2-(3,5-dimethylphenoxy)acetyl]pyridine-2-carbohydrazide](/img/structure/B15311521.png)
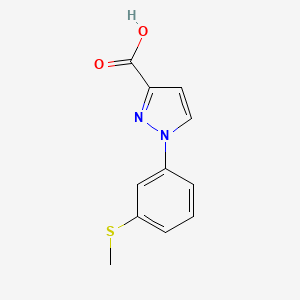
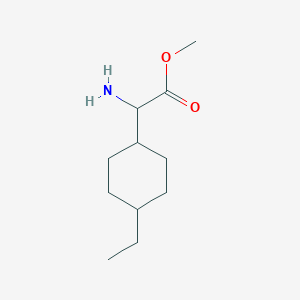
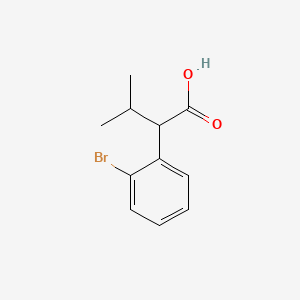

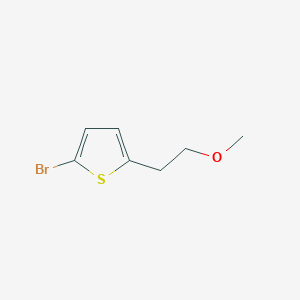
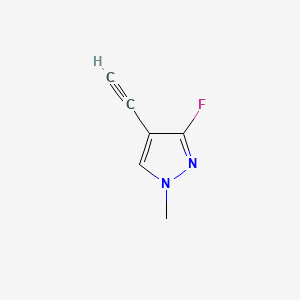
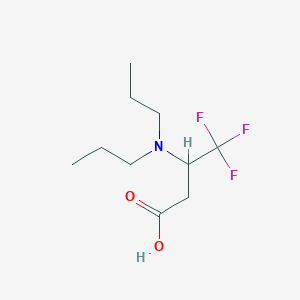
![(3R)-3-(4-tert-butylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15311585.png)

